Methyl 4-((benzylamino)methyl)benzoate
Description
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Properties
IUPAC Name |
methyl 4-[(benzylamino)methyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-19-16(18)15-9-7-14(8-10-15)12-17-11-13-5-3-2-4-6-13/h2-10,17H,11-12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISGMVERHDCZVLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CNCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((benzylamino)methyl)benzoate, also known by its CAS number 190655-55-1, is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
This compound is an ester derivative of benzoic acid, characterized by a benzylamino group attached to the benzoate moiety. The synthesis typically involves the reaction between 4-(chloromethyl)benzoic acid and benzylamine in the presence of a suitable solvent.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of benzylamine have been shown to possess antibacterial and antifungal activities against various pathogens. A study demonstrated that certain benzylamine derivatives displayed inhibition zones ranging from 18 mm to 24 mm against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | Staphylococcus aureus | 24 |
| This compound | Escherichia coli | 21 |
| This compound | Bacillus subtilis | 20 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. Studies on similar compounds have revealed their potential as anti-inflammatory agents through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). The mechanism often involves modulation of signaling pathways related to inflammation .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. It is believed to bind to receptors or enzymes, leading to altered cellular responses. For example:
- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, suggesting that this compound may act through similar mechanisms.
- Receptor Modulation : The compound may influence receptor activity associated with neurotransmission or immune responses, contributing to its therapeutic potential in neurological and inflammatory conditions .
Case Studies
- Antibacterial Efficacy : In a controlled study, this compound was tested against several bacterial strains. The results indicated a marked reduction in bacterial growth, supporting its potential use as an antimicrobial agent.
- Inflammation Models : In vitro studies using macrophage cell lines demonstrated that treatment with this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, highlighting its anti-inflammatory properties.
Scientific Research Applications
Pharmaceutical Applications
Methyl 4-((benzylamino)methyl)benzoate serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics allow it to participate in several reactions that lead to the formation of biologically active molecules.
1.1 Synthesis of Active Pharmaceutical Ingredients (APIs)
The compound is utilized as a precursor for synthesizing APIs. For instance, it can be transformed into derivatives that exhibit antimicrobial properties. Research shows that compounds derived from this compound have been evaluated for their efficacy against bacterial strains, highlighting its potential role in antibiotic development .
1.2 Anticancer Research
Recent studies have indicated that derivatives of this compound possess anticancer activity. These derivatives are being investigated for their ability to inhibit tumor growth and induce apoptosis in cancer cells. The mechanism involves the modulation of specific signaling pathways associated with cell proliferation and survival .
Organic Synthesis
This compound is also significant in organic synthesis due to its reactivity and ability to undergo various transformations.
2.1 Coupling Reactions
The compound can participate in coupling reactions, such as the Buchwald-Hartwig reaction, which is essential for forming carbon-nitrogen bonds. This reaction is particularly useful in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals .
2.2 Functionalization
The presence of both ester and amine functional groups allows for further functionalization of this compound. This versatility makes it a valuable building block in synthetic organic chemistry, facilitating the development of novel compounds with tailored properties .
Material Science Applications
Beyond its pharmaceutical relevance, this compound finds applications in material science.
3.1 Polymer Chemistry
The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as antimicrobial activity or improved thermal stability. Its integration into polymer formulations is being explored for applications in coatings and biomedical devices .
3.2 Nanotechnology
In nanotechnology, this compound is being investigated for its potential use in drug delivery systems. Its ability to form stable nanoparticles could facilitate targeted delivery of therapeutic agents, improving treatment efficacy while minimizing side effects .
Table 1: Summary of Applications
Case Study: Antibacterial Activity
A recent study evaluated the antibacterial properties of a series of compounds derived from this compound against various bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives exhibited significant inhibitory effects, suggesting a promising avenue for antibiotic development.
Q & A
Basic: What are the common synthetic routes for Methyl 4-((benzylamino)methyl)benzoate, and how is the product characterized?
Answer:
A validated synthetic method involves palladium-catalyzed cross-coupling reactions. For example, a palladium/copper co-catalyzed reaction between N-benzylprop-2-yn-1-amine and methyl 4-iodobenzoate in the presence of triethylamine yields the target compound with 76% efficiency after purification via flash column chromatography (SiO₂, 10–40% EtOAc in pentane) . Characterization includes:
- TLC analysis : Rf value of 0.39 (30% EtOAc in pentane).
- Melting point : 45°C (measured via standard capillary methods).
- Spectroscopic techniques : NMR (¹H/¹³C) and IR for functional group verification.
Advanced: How can researchers optimize palladium-catalyzed cross-coupling reactions to improve yields?
Answer:
Key optimization parameters include:
- Catalyst system : Pd(PPh₃)₂Cl₂ (2 mol%) with CuI (2 mol%) enhances alkyne activation .
- Ligand selection : Bulky ligands (e.g., PPh₃) stabilize palladium intermediates, reducing side reactions.
- Temperature and stoichiometry : Maintaining a 1.2:1 molar ratio of aryl halide to alkyne precursor and reacting at 60–80°C improves regioselectivity.
- Additives : Aryl iodides (e.g., methyl 4-iodobenzoate) act as accelerators by stabilizing reactive intermediates .
Data Contradiction: How should researchers address discrepancies in reported physicochemical properties (e.g., melting points)?
Answer:
Discrepancies may arise from impurities or polymorphic forms. To resolve:
- Reproduce synthesis : Ensure strict adherence to reported protocols (e.g., solvent purity, drying conditions).
- Purity assessment : Use HPLC or GC-MS to confirm >98% purity.
- Advanced characterization : Employ differential scanning calorimetry (DSC) to detect polymorphs or solvates.
- Cross-validate data : Compare with structurally similar compounds (e.g., methyl 4-(hept-5-ynoylamino)benzoate, which has a defined chain-length-dependent melting trend) .
Basic: What safety precautions are critical when handling this compound?
Answer:
While toxicological data for this compound are limited, general precautions for aromatic amines/esters apply:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors .
- First aid :
- Skin contact : Wash with soap/water for ≥15 minutes .
- Eye exposure : Flush with water for 10–15 minutes; consult an ophthalmologist .
Advanced: How does structural modification (e.g., alkyne chain length) impact the compound’s reactivity?
Answer:
Altering the alkyne chain (e.g., methyl 4-(hept-5-ynoylamino)benzoate vs. shorter/longer analogs) affects:
- Reactivity : Longer chains reduce steric hindrance in cross-coupling reactions but may lower solubility.
- Stability : Optimal chain length (C7) balances electronic effects and steric bulk, enhancing catalytic turnover in Pd-mediated reactions .
- Applications : Longer chains improve bioconjugation efficiency, while shorter chains favor small-molecule synthesis .
Basic: What analytical techniques are recommended for purity assessment?
Answer:
- Chromatography : HPLC (C18 column, acetonitrile/water gradient) or GC-MS for volatile impurities.
- Spectroscopy : ¹H NMR integration to quantify residual solvents (e.g., EtOAc).
- Elemental analysis : Verify C/H/N ratios against theoretical values.
Advanced: How can computational modeling aid in predicting the compound’s behavior in biological systems?
Answer:
- LogP calculation : Experimental logP of 1.60 (for analogs like methyl 4-(3-oxopropyl)benzoate) predicts moderate lipophilicity, guiding solubility testing in DMSO/PBS .
- Docking studies : Simulate interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.
- ADMET prediction : Tools like SwissADME estimate absorption/distribution parameters for preclinical studies .
Data Contradiction: How to resolve conflicting spectroscopic data (e.g., NMR shifts)?
Answer:
- Solvent effects : Re-record spectra in the same solvent (e.g., CDCl₃ vs. DMSO-d6).
- Isotopic labeling : Use ¹³C-labeled standards to confirm peak assignments.
- Collaborative validation : Cross-check with published spectra of related esters (e.g., methyl 4-hydroxybenzoate) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
